1-Allylsulfanyl-3-methoxybenzene
Description
1-Allylsulfanyl-3-methoxybenzene is a sulfur-containing aromatic compound characterized by a methoxy group (-OCH₃) at the 3-position of the benzene ring and an allylsulfanyl (-S-CH₂-CH=CH₂) substituent at the 1-position. This compound is of interest in organic synthesis and materials science due to its dual functional groups, which enable diverse reactivity pathways, such as electrophilic aromatic substitution, oxidation, and participation in conjugate addition reactions .
Properties
IUPAC Name |
1-methoxy-3-prop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-7-12-10-6-4-5-9(8-10)11-2/h3-6,8H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVCEWSEPSAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the reaction of 3-methoxybenzene with allyl sulfide in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be employed for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Allylsulfanyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-3-methoxybenzene involves its interaction with various molecular targets. The allylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following compounds share structural or functional similarities with 1-allylsulfanyl-3-methoxybenzene, differing primarily in sulfur substituents, electronic effects, and reactivity profiles.
1-Methoxy-3-(3-tosylprop-1-en-2-yl)benzene (3m)
- Structure : Features a sulfonyl (-SO₂Tol) group and a propenyl chain instead of the allylsulfanyl group.
- Electronic Effects : The tosyl group is strongly electron-withdrawing, deactivating the benzene ring, whereas the methoxy group is electron-donating. This contrast creates regioselective reactivity distinct from this compound.
- Reactivity : The sulfonyl group enhances stability and acts as a leaving group in substitution reactions. The propenyl chain may participate in cycloadditions or eliminations, unlike the allylsulfanyl group, which is more prone to oxidation or radical reactions.
- Synthesis : Prepared via Mg-mediated coupling of sulfonyl chlorides with alkenes, contrasting with the nucleophilic thiol-alkylation used for this compound .
1-(But-3-yn-2-ylsulfanyl)-2-methoxybenzene
- Structure : Contains a terminal alkyne (-C≡CH) in the sulfanyl substituent.
- Reactivity : The terminal alkyne enables click chemistry (e.g., azide-alkyne cycloaddition), a reactivity absent in the allylsulfanyl analog. The methoxy group’s ortho-position may sterically hinder certain reactions compared to the para-position in this compound.
- Applications : Used in crystal engineering due to directional intermolecular interactions, unlike the allylsulfanyl derivative, which lacks such robust hydrogen-bonding motifs .
2-Methoxyphenyl Benzyl Sulfide
- Structure : Substituted with a benzyl (-S-CH₂C₆H₅) group instead of allylsulfanyl.
- Electronic Effects : The benzyl group’s aromaticity introduces resonance stabilization, slightly reducing electron donation compared to the allyl group.
- Reactivity : The benzyl sulfide is more resistant to oxidation than allylsulfanyl derivatives. It may undergo Friedel-Crafts alkylation, whereas the allylsulfanyl group could engage in electrophilic addition at the double bond.
1-[(3-Chloropropyl)sulfonyl]-3-methoxybenzene
- Structure : Combines a sulfonyl (-SO₂-) group and a chloropropyl chain.
- Electronic Effects : The sulfonyl group strongly deactivates the ring, opposing the methoxy group’s activation. The chlorine atom introduces electrophilicity, enabling nucleophilic substitution.
- Reactivity : The chloropropyl chain allows for SN2 reactions, a feature absent in the allylsulfanyl compound. The sulfonyl group also enhances thermal stability compared to sulfides.
- Applications: Potential use in polymer crosslinking or as a sulfonating agent, diverging from the allylsulfanyl compound’s role in organic intermediates .
Research Implications and Limitations
While structural and electronic comparisons are well-supported, quantitative data (e.g., reaction yields, thermodynamic parameters) are absent in the provided evidence. Further experimental studies are needed to validate inferred properties like solubility and melting points.
Biological Activity
1-Allylsulfanyl-3-methoxybenzene, also known as allyl thioether of methoxybenzene, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula: C10H12OS
- Molecular Weight: 180.26 g/mol
- CAS Number: 5987-97-3
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the allyl and methoxy groups enhances its reactivity and binding affinity, potentially influencing its pharmacological effects.
Key Mechanisms:
- Antioxidant Activity: The compound exhibits antioxidant properties that may help in reducing oxidative stress in cells.
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects: It may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Biological Activity Data
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound effectively scavenged DPPH radicals, demonstrating a strong correlation with its concentration. This suggests its potential use in formulations aimed at combating oxidative stress-related conditions.
Case Study 2: Antimicrobial Effects
Research conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined for both Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration for potential applications in antimicrobial therapies.
Case Study 3: Anti-inflammatory Potential
In vitro experiments assessed the anti-inflammatory effects of the compound on human immune cells. The findings indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound. This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
